[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl [(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate
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Overview
Description
The compound “[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl [(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate” is a nucleotide analog. Nucleotide analogs are compounds that mimic the structure of natural nucleotides and are often used in scientific research and medicine. These compounds can interfere with nucleic acid synthesis and function, making them valuable tools in the study of genetic processes and the treatment of diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleotide analogs typically involves the following steps:
Nucleobase Synthesis: The nucleobase, such as adenine, is synthesized or obtained from natural sources.
Sugar Synthesis: The sugar moiety, such as ribose or deoxyribose, is synthesized or obtained.
Nucleoside Formation: The nucleobase is attached to the sugar to form a nucleoside.
Phosphorylation: The nucleoside is phosphorylated to form the nucleotide analog.
Industrial Production Methods
Industrial production of nucleotide analogs involves large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process includes:
Automated Synthesis: Using automated synthesizers to perform the chemical reactions.
Purification: Using chromatography techniques to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
Nucleotide analogs can undergo various chemical reactions, including:
Oxidation: The addition of oxygen or removal of hydrogen.
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sugar moiety can lead to the formation of aldehydes or carboxylic acids.
Scientific Research Applications
Nucleotide analogs have a wide range of applications in scientific research, including:
Chemistry: Studying the mechanisms of nucleic acid synthesis and function.
Biology: Investigating genetic processes and cellular functions.
Medicine: Developing antiviral and anticancer drugs.
Industry: Producing diagnostic tools and reagents.
Mechanism of Action
The mechanism of action of nucleotide analogs involves their incorporation into nucleic acids, where they can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include:
DNA Polymerase: Inhibition of DNA synthesis.
RNA Polymerase: Inhibition of RNA synthesis.
Reverse Transcriptase: Inhibition of viral replication.
Comparison with Similar Compounds
Nucleotide analogs can be compared with other similar compounds, such as:
Nucleoside Analogs: Compounds that mimic nucleosides but lack the phosphate group.
Base Analogs: Compounds that mimic the nucleobase but lack the sugar and phosphate groups.
List of Similar Compounds
Zidovudine: A nucleoside analog used in the treatment of HIV.
Acyclovir: A nucleoside analog used in the treatment of herpes.
Gemcitabine: A nucleoside analog used in the treatment of cancer.
These comparisons highlight the uniqueness of nucleotide analogs in their ability to interfere with nucleic acid synthesis and function, making them valuable tools in scientific research and medicine.
Properties
CAS No. |
81371-57-5 |
---|---|
Molecular Formula |
C30H37N15O16P2 |
Molecular Weight |
925.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-3-hydroxyoxolan-2-yl]methyl [(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C30H37N15O16P2/c31-22-13-25(37-4-34-22)43(7-40-13)28-19(50)16(47)11(58-28)2-55-62(51,52)61-21-18(49)12(59-30(21)45-9-42-15-24(33)36-6-39-27(15)45)3-56-63(53,54)60-20-17(48)10(1-46)57-29(20)44-8-41-14-23(32)35-5-38-26(14)44/h4-12,16-21,28-30,46-50H,1-3H2,(H,51,52)(H,53,54)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)/t10-,11-,12-,16+,17+,18+,19-,20-,21-,28-,29-,30-/m1/s1 |
InChI Key |
CBJIAGXLQBYGOU-UVHJJGOISA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)CO)O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H]([C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)O[C@@H]7[C@H]([C@H](O[C@H]7N8C=NC9=C(N=CN=C98)N)CO)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)CO)O)O)O)O)N |
Synonyms |
(xyloA2'p)(2)xyloA xylo 2-5A core xyloadenosine analog (A2'p)(2)A |
Origin of Product |
United States |
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